molecular formula C29H26N2O2S B2409330 (Z)-N-benzyl-N'-((Z)-2-phenyl-1-tosylvinyl)benzimidamide CAS No. 151320-68-2

(Z)-N-benzyl-N'-((Z)-2-phenyl-1-tosylvinyl)benzimidamide

Cat. No.: B2409330
CAS No.: 151320-68-2
M. Wt: 466.6
InChI Key: YWGKMTRAZUFPBO-HFTWOUSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-benzyl-N’-((Z)-2-phenyl-1-tosylvinyl)benzimidamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of pharmacological properties, including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesic, antiviral, and antihistamine activities . The unique structure of (Z)-N-benzyl-N’-((Z)-2-phenyl-1-tosylvinyl)benzimidamide makes it a subject of interest in various scientific research fields.

Chemical Reactions Analysis

(Z)-N-benzyl-N’-((Z)-2-phenyl-1-tosylvinyl)benzimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, sulfuric acid, and cerium (IV) sulfate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of (Z)-N-benzyl-N’-((Z)-2-phenyl-1-tosylvinyl)benzimidamide with bromine can lead to the formation of brominated derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

N'-benzyl-N-[(Z)-1-(4-methylphenyl)sulfonyl-2-phenylethenyl]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O2S/c1-23-17-19-27(20-18-23)34(32,33)28(21-24-11-5-2-6-12-24)31-29(26-15-9-4-10-16-26)30-22-25-13-7-3-8-14-25/h2-21H,22H2,1H3,(H,30,31)/b28-21-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGKMTRAZUFPBO-HFTWOUSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2)NC(=NCC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\C2=CC=CC=C2)/NC(=NCC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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